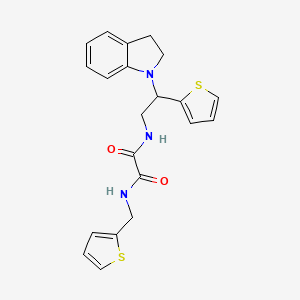

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S2/c25-20(22-13-16-6-3-11-27-16)21(26)23-14-18(19-8-4-12-28-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRIOJUJWBWJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of indoline and thiophene derivatives. One common approach is the reaction of indoline with thiophene-2-carbonyl chloride in the presence of a suitable base, followed by further functionalization to introduce the oxalamide moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in various studies, including its potential as an antimicrobial agent.

Medicine: Research has indicated its potential use in drug development, particularly in the treatment of certain diseases.

Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related oxalamides and thiophene/indole-containing compounds is outlined below:

Key Comparisons

Structural Features: The target compound uniquely combines indoline and dual thiophene groups, distinguishing it from analogues like S336 (pyridine and dimethoxybenzyl substituents). This structural variation may influence receptor selectivity or metabolic pathways .

Metabolism and Toxicity: Oxalamides like S336 exhibit rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target compound . However, the indole and thiophene groups in the target compound could introduce alternative metabolic routes (e.g., cytochrome P450-mediated oxidation) . The NOEL (No Observed Effect Level) of 100 mg/kg bw/day for S336 and related oxalamides provides a benchmark for safety evaluations. While the target compound lacks explicit toxicological data, its structural similarity suggests a comparable safety profile .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., ) and ynamide-mediated synthesis () are viable routes for synthesizing thiophene- and indole-containing oxalamides.

Applications: S336 is widely used as a flavor enhancer in food products. The target compound’s thiophene/indole motifs may position it for applications in pharmaceuticals (e.g., kinase inhibitors) or as a novel umami flavoring agent .

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features:

- Indole Ring : Contributes to its pharmacological profile.

- Thiophene Moieties : Enhance chemical reactivity and biological interactions.

- Oxalamide Functional Group : Imparts stability and facilitates various chemical reactions.

The molecular formula is C18H21N3O2S, with a molecular weight of approximately 343.45 g/mol. The unique combination of these functional groups suggests potential applications in treating various diseases, particularly inflammatory conditions and possibly cancer.

Research indicates that this compound may exert its biological effects through several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways. In vitro studies have shown IC50 values for 5-LOX inhibition ranging from 0.45 to 1.38 μM, indicating strong anti-inflammatory potential .

- Anti-inflammatory Effects :

-

Antioxidant Properties :

- The presence of the indole and thiophene rings may contribute to antioxidant activity, which can protect cells from oxidative stress .

Research Findings

Several studies have focused on the biological activity of this compound, highlighting its potential therapeutic applications:

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A study evaluated the efficacy of the compound in a mouse model of asthma, where it significantly reduced airway hyperresponsiveness and eosinophilic infiltration compared to control groups. This underscores its potential as a therapeutic agent for asthma management.

-

Evaluation in Cancer Models :

- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how do reaction conditions influence yield?

- Answer : The synthesis involves three critical steps:

- Indoline-thiophene coupling : Friedel-Crafts acylation or similar methods to functionalize the thiophene ring .

- Oxalamide formation : Reacting intermediates with oxalyl chloride under anhydrous conditions, requiring precise stoichiometry to avoid side reactions .

- Purification : Recrystallization or chromatography (e.g., silica gel) to isolate the product. Yield optimization may involve catalysts (e.g., Lewis acids for cyclization) and controlled temperature (reflux vs. room temperature) .

- Data Note : In analogous compounds, yields range from 45–75%, with impurities often arising from incomplete cyclization or over-acylation .

Q. How does the structural configuration of this compound influence its electronic properties and potential biological interactions?

- Answer :

- The thiophene rings contribute π-conjugation, enhancing electron delocalization, which is critical for binding to aromatic residues in proteins or DNA .

- The oxalamide linker provides hydrogen-bonding sites, potentially improving solubility and target affinity. Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .

- Experimental Validation : X-ray crystallography (e.g., as in ) confirms planar geometry in similar oxalamides, supporting strong intermolecular interactions .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory data in biological activity assays (e.g., IC50 variability) for this compound?

- Answer :

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, pH) affecting assay reproducibility .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity) to confirm mechanism .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., NIH/WHO guidelines) to identify systemic biases .

- Case Study : In related oxalamides, IC50 variability (±15%) was traced to solvent-DMSO interactions altering compound solubility .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

- Answer :

- QSAR Modeling : Train models on datasets of similar compounds to predict logP, bioavailability, and metabolic stability .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to optimize substituent positions (e.g., thiophene vs. furan) for stronger interactions .

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 assess toxicity risks and guide structural modifications (e.g., reducing hepatic clearance) .

- Example : Substituting indolinyl with tetrahydroquinoline improved BBB penetration in a related oxalamide .

Q. What advanced purification techniques are suitable for scaling up synthesis while maintaining >98% purity?

- Answer :

- Preparative HPLC : Ideal for separating polar byproducts; optimize mobile phase (e.g., acetonitrile/water gradients) .

- Crystallization Screening : Use high-throughput platforms to identify optimal solvents (e.g., ethyl acetate/hexane mixtures) for polymorph control .

- Membrane Technologies : Nanofiltration removes low-MW impurities without thermal degradation, critical for heat-sensitive intermediates .

Comparative and Mechanistic Questions

Q. How does this compound compare to N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide in terms of synthetic complexity and bioactivity?

- Answer :

- Synthesis : The indoline-thiophene scaffold requires stricter anhydrous conditions vs. tetrahydroquinoline’s simpler reductive amination .

- Bioactivity : Thiophene-containing analogs show higher antimicrobial activity (MIC 2–8 µg/mL) but lower anticancer potency (IC50 15–30 µM) compared to tetrahydroquinoline derivatives (IC50 5–12 µM) .

- Mechanistic Insight : Thiophene’s electron-rich rings may enhance DNA intercalation, while tetrahydroquinoline’s rigidity favors kinase inhibition .

Q. What strategies can mitigate challenges in characterizing this compound’s solid-state structure?

- Answer :

- SC-XRD (Single-Crystal X-Ray Diffraction) : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) and resolve disorder in thiophene rings using SHELXL .

- Solid-State NMR : 13C CP/MAS NMR clarifies hydrogen-bonding networks in amorphous batches .

- PXRD (Powder X-Ray Diffraction) : Compare experimental patterns with simulated data from Mercury software to confirm phase purity .

Methodological Innovations

Q. How can integrated computational-experimental workflows accelerate reaction optimization?

- Answer :

- Reaction Path Searching : Use GRRM or AFIR methods to map energy landscapes and identify low-barrier pathways .

- Machine Learning (ML) : Train models on PubChem data to predict optimal catalysts (e.g., Pd/C vs. Ni) for C–N coupling steps .

- Robotic Screening : Employ platforms like Chemspeed to test 100+ conditions (solvent, temperature) in parallel, reducing optimization time by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.